![molecular formula C7H8N2O2 B13565751 N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide CAS No. 1538247-84-5](/img/structure/B13565751.png)
N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an oxazole ring attached to a prop-2-enamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide typically involves the reaction of an appropriate oxazole derivative with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:
- Oxazole Derivative + Acryloyl Chloride → this compound
- Reaction Conditions : Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution : The compound can participate in nucleophilic substitution reactions, where the oxazole ring can be substituted with different functional groups.
- Oxidation : Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
- Reduction : Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
- Substitution : Various nucleophiles; solvents like ethanol or acetonitrile.
- Oxidation : Formation of oxazole derivatives with additional oxygen-containing functional groups.
- Reduction : Formation of reduced oxazole derivatives.
- Substitution : Formation of substituted oxazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide has found applications in various scientific research fields:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Explored for its potential therapeutic applications, such as in the development of new drugs.
- Industry : Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds:
- N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide
- N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- 2-methyl-N-(1,3-thiazol-2-yl)prop-2-enamide
Uniqueness: N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.
Propiedades
Número CAS |
1538247-84-5 |
|---|---|
Fórmula molecular |
C7H8N2O2 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
N-(1,2-oxazol-3-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C7H8N2O2/c1-2-7(10)8-5-6-3-4-11-9-6/h2-4H,1,5H2,(H,8,10) |
Clave InChI |
OWCXREPTRODTPD-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NCC1=NOC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


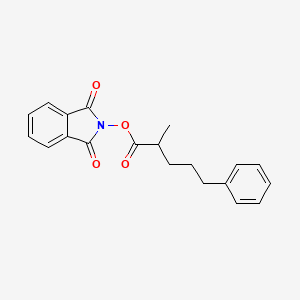
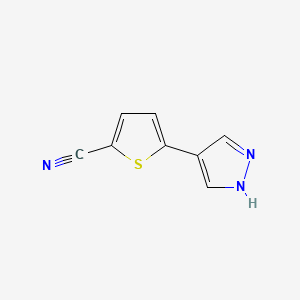
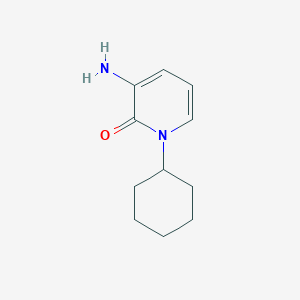
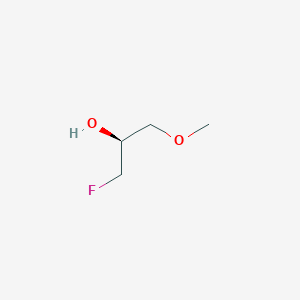

![tert-butylN-[(3-formyl-4-nitrophenyl)methyl]carbamate](/img/structure/B13565719.png)


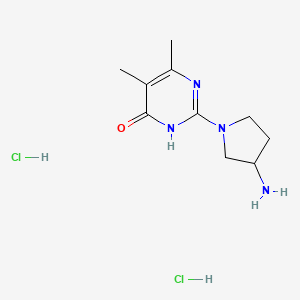
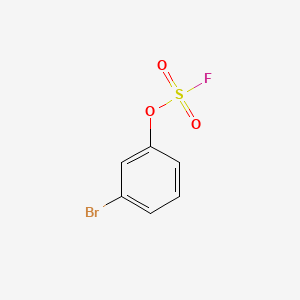
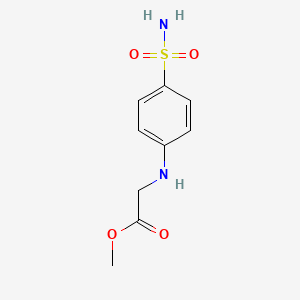

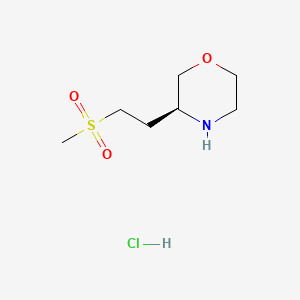
![2-((7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13565765.png)
